molecular formula C13H12O3 B14465131 1-(1-Hydroxy-5-methoxynaphthalen-2-yl)ethanone CAS No. 73040-82-1

1-(1-Hydroxy-5-methoxynaphthalen-2-yl)ethanone

Cat. No.: B14465131
CAS No.: 73040-82-1
M. Wt: 216.23 g/mol
InChI Key: HQEFQCDCAYHGKY-UHFFFAOYSA-N
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Description

1-(1-Hydroxy-5-methoxynaphthalen-2-yl)ethanone is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, featuring a hydroxy group and a methoxy group attached to the naphthalene ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Hydroxy-5-methoxynaphthalen-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1-hydroxy-5-methoxynaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxy-5-methoxynaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles.

Major Products:

  • Oxidation of the hydroxy group can yield 1-(1-keto-5-methoxynaphthalen-2-yl)ethanone.
  • Reduction of the ethanone group can produce 1-(1-hydroxy-5-methoxynaphthalen-2-yl)ethanol.
  • Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Hydroxy-5-methoxynaphthalen-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxy-5-methoxynaphthalen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxy and methoxy groups play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    1-(2-Hydroxy-5-methoxyphenyl)ethanone: Similar structure but with a phenyl ring instead of a naphthalene ring.

    1-(6-Methoxynaphthalen-2-yl)ethanone: Similar structure but with the hydroxy group at a different position.

    2-Hydroxy-5-methoxyacetophenone: Similar functional groups but with an acetophenone backbone.

Uniqueness: 1-(1-Hydroxy-5-methoxynaphthalen-2-yl)ethanone is unique due to the specific positioning of its functional groups on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

73040-82-1

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

1-(1-hydroxy-5-methoxynaphthalen-2-yl)ethanone

InChI

InChI=1S/C13H12O3/c1-8(14)9-6-7-10-11(13(9)15)4-3-5-12(10)16-2/h3-7,15H,1-2H3

InChI Key

HQEFQCDCAYHGKY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(C=C1)C(=CC=C2)OC)O

Origin of Product

United States

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